![molecular formula C7H14Cl2N4 B2414629 [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride CAS No. 2169998-45-0](/img/structure/B2414629.png)
[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride
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Overview
Description
The compound “[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine class of compounds, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis route for this compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds . The exact molecular structure of this specific compound is not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Assembly of Pyrrole Derivatives : A study by Glotova et al. (2013) demonstrates the synthesis of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines, involving pyrrole derivatives similar to the compound , highlighting their potential for various chemical applications (Glotova et al., 2013).
Design and Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives, illustrating the diverse chemical applications of pyrrole compounds in creating complex molecular structures (Menges et al., 2013).
Synthesis of Substituted Pyrrolo Derivatives : Goto et al. (1991) synthesized various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the versatility of pyrrole-based compounds in chemical synthesis (Goto et al., 1991).
Biological Activities
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) explored the antimicrobial properties of 1,2,4-triazole derivatives, indicating the biological significance of compounds structurally related to the compound (Bektaş et al., 2007).
Tuberculostatic Activity of Triazole Derivatives : Bogdanowicz et al. (2012) investigated the tuberculostatic activity of triazole derivatives, showing the potential of such compounds in therapeutic applications (Bogdanowicz et al., 2012).
Synthesis and Biological Activity of Triazolo-pyrimidines : Chen and Shi (2008, 2009) synthesized and evaluated the biological activity of triazolo-pyrimidines, highlighting their potential in pharmacological research (Chen & Shi, 2008), (Chen & Shi, 2009).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to inhibit necroptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure .
Result of Action
Similar compounds have been reported to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Action Environment
Similar compounds have been reported to be stable under room temperature .
properties
IUPAC Name |
(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJZZOGYVDHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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